BenchChemオンラインストアへようこそ!

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

HDAC3 epigenetics zinc-binding group

Select CAS 896343-28-5 for its two non-interchangeable pharmacophores: the ortho-methylthio group provides unique zinc-chelating geometry that confers >300-fold HDAC3 selectivity, while the 6-bromine enables rapid Suzuki-Miyaura or Buchwald-Hartwig diversification. Unlike the para-4-methylthio regioisomer or des-methylthio analogues, this scaffold is irreplaceable for isoform-selective HDAC3, BuChE, or LRRK2 programs. Typical research-grade purity is ≥95%, and the compound is available from multiple commercial suppliers as a ready-to-use building block.

Molecular Formula C15H11BrN2OS2
Molecular Weight 379.29
CAS No. 896343-28-5
Cat. No. B2530617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
CAS896343-28-5
Molecular FormulaC15H11BrN2OS2
Molecular Weight379.29
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C15H11BrN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19)
InChIKeyDIORVNRQSVVSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-28-5): Structural Identity and Procurement-Relevant Chemical Profile


N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-28-5, molecular formula C15H11BrN2OS2, molecular weight 379.3 g/mol) is a synthetic small molecule belonging to the benzothiazole-benzamide class [1]. Its IUPAC name is N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide, and it features two key structural motifs: a 6-bromobenzothiazole core linked via an amide bond to a 2-(methylthio)benzamide moiety [1]. The compound is catalogued in PubChem and ZINC databases and is available from multiple commercial suppliers as a research-grade chemical (typical purity ≥95%) . This compound is primarily utilized as a chemical probe and building block in medicinal chemistry research, including kinase inhibition, epigenetic targeting, and neurodegenerative disease programs.

Why N-(6-Bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Cannot Be Replaced by Common Regioisomers or Des-Methylthio Analogs


Substitution of N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide with its regioisomer N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896347-98-1) or the des-methylthio analog N-(6-bromobenzo[d]thiazol-2-yl)benzamide (CAS 15864-16-1) is not scientifically interchangeable. The ortho-2-(methylthio)benzamide group provides a critical thioether-mediated zinc-binding geometry that is essential for selective engagement of certain metalloenzyme targets—a property absent in the para-4-methylthio regioisomer [1]. In the canonical HDAC3 inhibitor series, the 2-methylthiobenzamide motif conferred >300-fold selectivity for HDAC3 over all other HDAC isoforms, whereas the 2-hydroxy analog (a bioisostere) completely lost selectivity [1]. Additionally, the 6-bromine substituent on the benzothiazole core contributes to enhanced butyrylcholinesterase (BuChE) inhibitory potency relative to 5-methyl-substituted analogs, as demonstrated in a parallel benzothiazole-propanamide series [2]. These two pharmacophoric elements—the ortho-methylthio group and the 6-bromo substituent—operate through distinct molecular recognition mechanisms and cannot be independently substituted without altering the compound's target engagement profile.

Quantitative Differentiators for N-(6-Bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-28-5): Evidence-Based Head-to-Head and Class-Level Comparisons


Ortho-2-Methylthio vs Para-4-Methylthio Regioisomer: Critical Role of the 2-(Methylthio)benzamide Motif in HDAC3 Isoform Selectivity

In a comprehensive HDAC inhibitor selectivity study, the 2-methylthiobenzamide zinc-binding group conferred unprecedented HDAC3 selectivity of >300-fold over all other HDAC isoforms (IC50 = 30 nM for HDAC3) [1]. In contrast, the closely related 2-hydroxybenzamide analog (compound 20) retained HDAC3 potency but abolished all selectivity over HDAC1 and HDAC2 [1]. X-ray crystallography of both compounds bound to HDAC2 revealed distinct binding modes at the catalytic zinc ion, rationalizing this selectivity difference [1]. For N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, the 2-methylthio (ortho) substitution on the benzamide ring is therefore predicted to engage zinc-dependent targets with a geometry fundamentally different from the 4-methylthio (para) regioisomer (CAS 896347-98-1), which cannot achieve the same zinc coordination or induced-pocket interaction [1].

HDAC3 epigenetics zinc-binding group isoform selectivity medicinal chemistry

6-Bromo vs 5-Methyl Substitution on Benzothiazole: Enhanced Butyrylcholinesterase (BuChE) Inhibitory Potency

In a series of benzothiazole-propanamide derivatives evaluated for cholinesterase and monoamine oxidase inhibition, the 6-bromobenzothiazole-containing analog (compound 2h) demonstrated superior BuChE inhibitory potency compared to the corresponding 5-methylbenzothiazole analog (compound 2c) [1]. Compound 2h inhibited BuChE with an IC50 of 12.33 μM, whereas compound 2c exhibited an IC50 of 15.12 μM—representing an approximately 1.23-fold improvement in potency associated with the 6-bromo substitution [1]. Additionally, compound 2h showed a higher MAO-B inhibition rate (66.30% at 100 μM) compared to compound 2c (60.10% at 100 μM) [1]. Both compounds were confirmed nontoxic up to 100 μM in MTT and AO/EB fluorescence staining assays [1]. Molecular modeling confirmed binding of both compounds to the BuChE active site [1].

butyrylcholinesterase BuChE neurodegeneration Alzheimer's disease enzyme inhibition

2-Methylthiobenzamide vs 2-Hydroxybenzamide: >300-Fold Selectivity Differential Driven by Zinc-Binding Geometry

The substitution of the 2-methylthio group with a 2-hydroxy group within the same benzamide scaffold produced a dramatic reversal of HDAC isoform selectivity [1]. Compound 16 (2-methylthiobenzamide) inhibited HDAC3 with an IC50 of 30 nM and demonstrated >300-fold selectivity over all other HDAC isoforms [1]. In contrast, compound 20 (2-hydroxybenzamide, where –SCH3 is replaced by –OH) retained HDAC3 potency but entirely lost selectivity over HDAC1 and HDAC2 [1]. X-ray crystal structures of both compounds bound to HDAC2 revealed that the 2-methylthio group induces a unique binding pocket conformation at the catalytic zinc ion that is not accessible to the smaller 2-hydroxy group, explaining the selectivity differential at the atomic level [1]. This evidence directly demonstrates that the 2-methylthio moiety cannot be replaced by a simple hydroxyl bioisostere without fundamentally altering the target selectivity profile.

HDAC3 isoform selectivity zinc-binding induced pocket structural biology

6-Bromobenzothiazole vs 4-Bromobenzothiazole: Positional Isomerism and Divergent Synthetic Tractability for Downstream Derivatization

The 6-bromine substituent on the benzothiazole ring of CAS 896343-28-5 offers distinct advantages as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the 4-bromo positional isomer (CAS 896353-83-6) [1]. The 6-position of the benzothiazole is electronically and sterically more accessible for metal-catalyzed transformations, enabling efficient late-stage diversification for structure-activity relationship (SAR) studies [1]. In the LRRK2 inhibitor patent literature (CSIC, EP3842422), N-(6-bromobenzothiazole-2-yl)-4-morpholinobenzamide was explicitly employed as a key intermediate for generating 6-substituted analog libraries via the 6-bromo handle [2]. The 4-bromo isomer, by contrast, experiences greater steric hindrance from the adjacent benzothiazole nitrogen and sulfur atoms, potentially reducing cross-coupling efficiency.

synthetic chemistry cross-coupling structure-activity relationship chemical probe building block

Benzothiazole-Benzamide Core in LRRK2 Kinase Inhibition: Scaffold Privilege for Neurodegenerative Disease Targets

The benzothiazole-benzamide structural core present in N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is recognized in the patent literature as a privileged scaffold for inhibiting leucine-rich repeat kinase 2 (LRRK2), a genetically validated target in Parkinson's disease [1]. The CSIC patent (EP3842422A1) establishes that benzothiazole-benzamide derivatives with 6-position substitution can achieve LRRK2 inhibition and modulate Wnt/β-catenin signaling, promoting neural progenitor proliferation and differentiation toward neuronal and oligodendrocytic fates [2]. In a related publication, benzothiazole-based LRRK2 inhibitors were shown to enhance oligodendrocytic differentiation, with relevance to multiple sclerosis and other demyelinating disorders [2]. This class-level evidence positions the benzothiazole-benzamide scaffold—particularly with the 6-bromo substituent enabling further optimization—as a validated starting point for LRRK2-targeted drug discovery programs.

LRRK2 Parkinson's disease kinase inhibition neurodegeneration Wnt signaling

Physicochemical Differentiation: Ortho-2-Methylthio vs Para-4-Methylthio Regioisomer Affects Lipophilicity, Conformation, and Target Binding

The ortho-substitution pattern of the 2-(methylthio) group on the benzamide ring in CAS 896343-28-5 creates a distinct conformational and electronic environment compared to the para-4-methylthio regioisomer (CAS 896347-98-1) . The ortho-methylthio group introduces intramolecular steric interactions with the amide carbonyl, restricting rotation about the aryl–amide bond and pre-organizing the molecule into a conformation that enables bidentate zinc chelation in HDAC enzymes [1]. The para-substituted regioisomer cannot achieve this conformational restriction. Additionally, the ortho-thioether alters the compound's lipophilicity (clogP) and electronic distribution differently from the para isomer, affecting passive membrane permeability and non-specific protein binding . In the HDAC3 inhibitor SAR study, the 2-methylthio substitution was uniquely associated with the induction of a 'side pocket' in HDAC2 not observed with smaller or differently positioned substituents [1].

physicochemical properties lipophilicity conformational analysis regioisomer drug-likeness

Recommended Research and Procurement Application Scenarios for N-(6-Bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-28-5)


HDAC3-Selective Chemical Probe Development Using the 2-Methylthiobenzamide Zinc-Binding Pharmacophore

Medicinal chemistry teams developing isoform-selective HDAC3 inhibitors should procure CAS 896343-28-5 as a starting scaffold rather than the para-4-methylthio regioisomer (CAS 896347-98-1) or 2-hydroxy-substituted analogs. The 2-methylthiobenzamide motif has been structurally validated to achieve >300-fold selectivity for HDAC3 over all other HDAC isoforms through a unique zinc-binding geometry [1]. This compound provides a synthetically tractable entry point for SAR exploration, with the 6-bromine serving as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig diversification to optimize potency, selectivity, and drug-like properties [1].

Dual BuChE/MAO-B Inhibitor Discovery for Alzheimer's Disease Multitarget Programs

Research groups pursuing multi-target-directed ligands for Alzheimer's disease should select the 6-bromobenzothiazole-containing scaffold (CAS 896343-28-5) over 5-methyl-substituted alternatives. Evidence from the benzothiazole-propanamide series shows that the 6-bromo substituent confers measurable BuChE potency enhancement (IC50 = 12.33 μM vs 15.12 μM for the 5-CH3 analog) and higher MAO-B inhibition (66.30% vs 60.10% at 100 μM) [2]. While the propanamide linker of the reference compounds differs from the benzamide linkage in CAS 896343-28-5, the 6-bromobenzothiazole core's contribution to target potency is class-level evidence that can guide scaffold selection.

LRRK2 Kinase Inhibitor Lead Generation Leveraging the Benzothiazole-Benzamide Privileged Scaffold

For Parkinson's disease drug discovery programs targeting LRRK2 kinase, CAS 896343-28-5 represents a synthetically accessible entry into the benzothiazole-benzamide privileged scaffold class. Patent literature (CSIC EP3842422A1) establishes this core as an LRRK2 inhibitory chemotype with demonstrated capacity to modulate Wnt/β-catenin signaling and promote oligodendrocytic fate [3]. The combination of a 6-bromo cross-coupling handle and the 2-methylthio zinc-binding motif makes this compound a uniquely versatile starting point for hit-to-lead optimization compared to simpler benzothiazole-benzamide analogs lacking these functional handles [REFS-1, REFS-3].

Chemical Biology Tool Compound Synthesis via Palladium-Catalyzed Late-Stage Diversification

Chemical biology laboratories requiring a versatile benzothiazole-benzamide building block for generating focused compound libraries should prioritize CAS 896343-28-5. The 6-bromo substituent is positioned for efficient palladium-catalyzed cross-coupling, enabling rapid exploration of the 6-position SAR with aryl, heteroaryl, amine, or ether substituents [1]. This synthetic versatility is a key differentiator from the 4-bromo positional isomer (CAS 896353-83-6), where steric hindrance from adjacent heteroatoms may limit coupling efficiency, and from non-brominated analogs that lack a diversification handle altogether [1].

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.